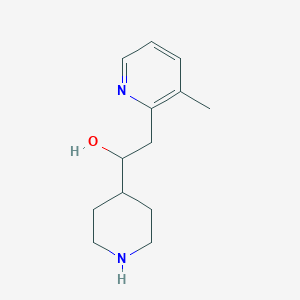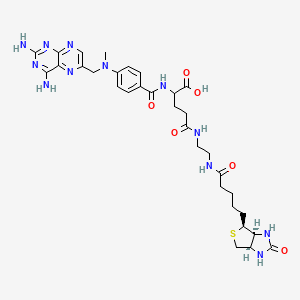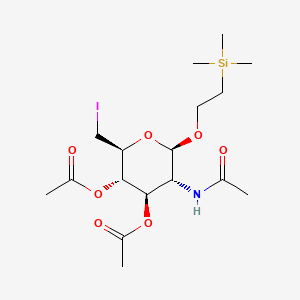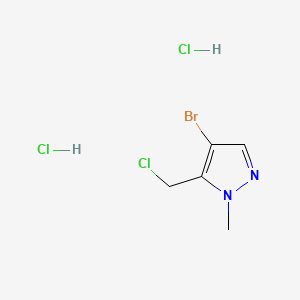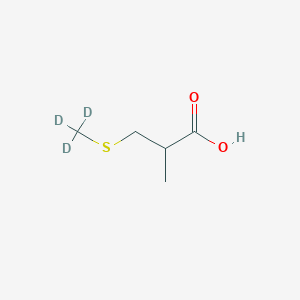![molecular formula C11H8Cl2N4 B13845102 5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile is a compound belonging to the class of aminopyrazoles. Aminopyrazoles are known for their diverse pharmacological properties and are used in various fields such as medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile typically involves the following steps :
Starting Material: The synthesis begins with 2,4-dichlorobenzylamine.
Diazotization: The amine group is diazotized to form a diazonium salt.
Condensation: The diazonium salt is then condensed with ethyl cyanoacetate.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrazole ring.
Amination: Finally, the cyano group is introduced, and the compound is aminated to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including :
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile has several scientific research applications :
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Agriculture: It serves as an intermediate in the synthesis of agrochemicals, including insecticides and herbicides.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile can be compared with other aminopyrazoles :
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Similar structure but with a trifluoromethyl group, which may alter its pharmacological properties.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Another derivative with a trifluoromethyl group, used in different applications.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide: A more complex derivative with additional functional groups, used as a kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8Cl2N4 |
|---|---|
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
5-amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8Cl2N4/c12-9-2-1-7(10(13)3-9)6-17-11(15)8(4-14)5-16-17/h1-3,5H,6,15H2 |
InChI-Schlüssel |
BFPMNHPAFPOCLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=C(C=N2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




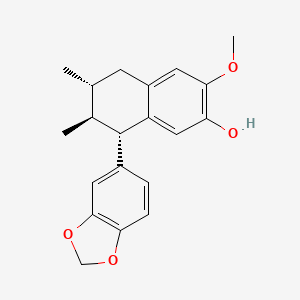


![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
